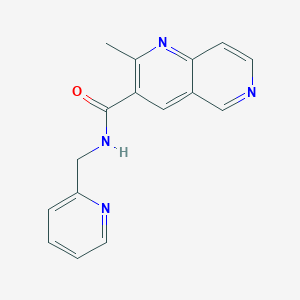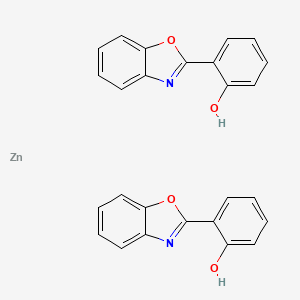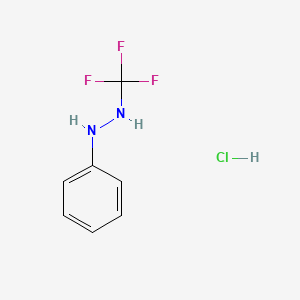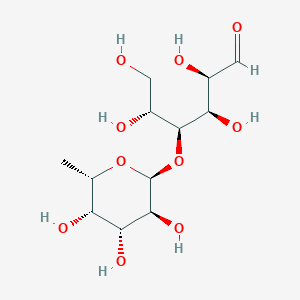
4-O-(|A-L-Fucopyranosyl)-D-galactose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-O-” refers to a specific chemical structure where an oxygen atom is bonded to a carbon atom at the fourth position of a molecule. This type of compound can be found in various chemical families, including ethers, oxadiazoles, and other oxygen-containing heterocycles. These compounds are known for their diverse chemical properties and applications in various fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Williamson’s Ether Synthesis: This method involves the reaction of an alkoxide ion with a primary alkyl halide to form an ether.
Dehydration of Alcohols: Symmetrical ethers can be prepared by heating primary alcohols with concentrated sulfuric acid at around 140°C.
Use of Grignard Reagents: Higher ethers can be synthesized by reacting halogen-substituted lower ethers with Grignard reagents.
Industrial Production Methods
Industrial production of these compounds often involves large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of method depends on the specific compound and its intended application.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution: Nucleophilic substitution reactions are common, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: Hydrogen gas with palladium or platinum catalyst
Nucleophiles: Halides, alkoxides
Major Products
The products of these reactions depend on the specific reagents and conditions used. For example, oxidation of an ether might yield an aldehyde or ketone, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Chemistry
These compounds are used as intermediates in organic synthesis, facilitating the formation of more complex molecules. They are also used as solvents and reagents in various chemical reactions .
Biology
In biological research, these compounds can act as probes or inhibitors to study enzyme functions and metabolic pathways .
Medicine
Some derivatives of these compounds have shown potential as pharmaceuticals, exhibiting antibacterial, antifungal, and antiviral properties .
Industry
Industrially, these compounds are used in the production of polymers, resins, and other materials. They also find applications in the manufacture of agrochemicals and pesticides .
Mécanisme D'action
The mechanism of action of these compounds varies depending on their specific structure and application. For example, in medicinal applications, these compounds might inhibit bacterial cell wall synthesis or disrupt viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole: A heterocyclic compound with similar applications in medicine and agriculture.
1,3,4-Oxadiazole: Another heterocyclic compound known for its biological activity.
Uniqueness
The uniqueness of “4-O-” compounds lies in their specific structural features, which confer distinct chemical properties and reactivity. This makes them valuable in various applications, from pharmaceuticals to industrial processes.
Propriétés
Formule moléculaire |
C12H22O10 |
|---|---|
Poids moléculaire |
326.30 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O10/c1-4-7(17)9(19)10(20)12(21-4)22-11(6(16)3-14)8(18)5(15)2-13/h2,4-12,14-20H,3H2,1H3/t4-,5-,6+,7+,8+,9+,10-,11-,12-/m0/s1 |
Clé InChI |
AFULSFOTVQHZDG-PKSPIBJZSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Benzoyl-5\'-O-[bis(4-methoxyphenyl)phenylmethyl]-2\'-O-(2-methoxyethyl)cytidine](/img/structure/B13400699.png)

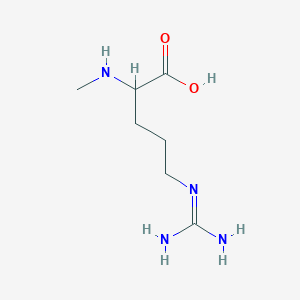

![(3S,6S)-6-[4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13400726.png)
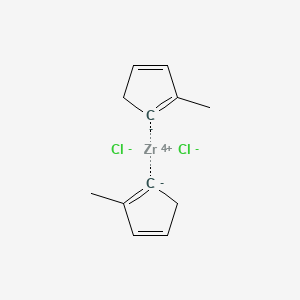

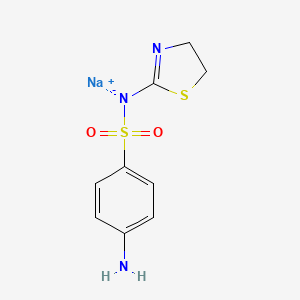
![2-Biphenyl-4-yl-7-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13400748.png)
